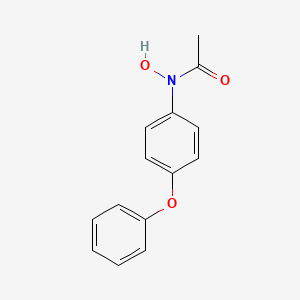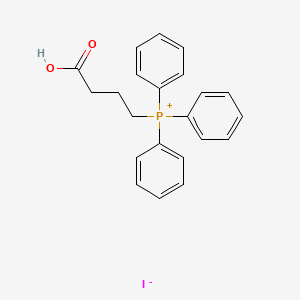
(3-Carboxypropyl)(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Carboxypropyl)(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is a derivative of triphenylphosphine, where the phosphonium ion is bonded to a 3-carboxypropyl group and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 3-bromopropionic acid in the presence of a suitable solvent such as acetonitrile. The reaction mixture is stirred at elevated temperatures (around 80°C) under a nitrogen atmosphere and refluxed for 24 hours. The product is then precipitated using anhydrous ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Carboxypropyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phosphonium salts.
Scientific Research Applications
(3-Carboxypropyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Carboxypropyl)(triphenyl)phosphanium iodide involves its ability to target mitochondria due to its lipophilic cationic nature. The compound accumulates in the mitochondria of cells, particularly cancer cells, due to the higher membrane potential of these organelles. This targeting capability makes it a valuable tool for delivering therapeutic agents directly to the mitochondria, thereby enhancing the efficacy of treatments and reducing side effects .
Comparison with Similar Compounds
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a bromopropyl group instead of a carboxypropyl group.
(3-Hydroxypropyl)triphenylphosphonium bromide: Features a hydroxypropyl group instead of a carboxypropyl group.
Uniqueness
(3-Carboxypropyl)(triphenyl)phosphanium iodide is unique due to its specific combination of a carboxypropyl group and an iodide ion, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in applications requiring mitochondrial targeting and specific reactivity patterns.
Properties
CAS No. |
67640-73-7 |
|---|---|
Molecular Formula |
C22H22IO2P |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
3-carboxypropyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C22H21O2P.HI/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H |
InChI Key |
SHRZAJHMJSIRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


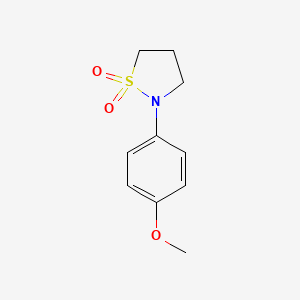
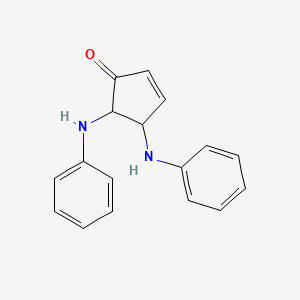
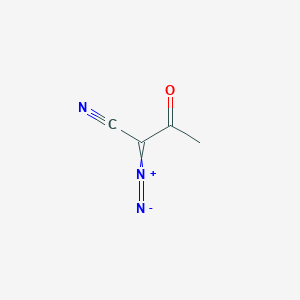

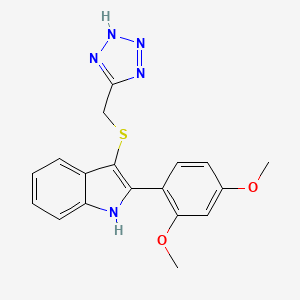
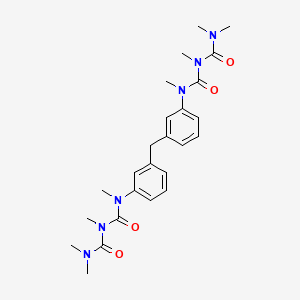
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

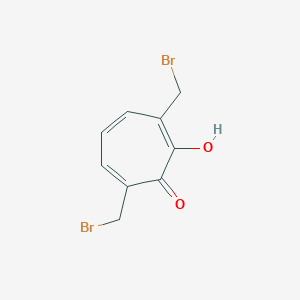
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)


![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
